2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid

Lipophilicity Drug-likeness Fragment-based screening

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid (CAS 872107-91-0) is a heterocyclic small molecule belonging to the pyrimidineacetic acid class, characterized by a 2-hydroxy (tautomerizing to 2-oxo) substitution on a 4,6-dimethylpyrimidine core with an acetic acid side chain at the 5-position. With a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol, this compound is recognized as a versatile small-molecule scaffold for library synthesis and fragment-based drug discovery.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 872107-91-0
Cat. No. B3388370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid
CAS872107-91-0
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=O)N1)C)CC(=O)O
InChIInChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)5(2)10-8(13)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
InChIKeyBZHPNUFOKOBIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid (CAS 872107-91-0): A Differentiated Pyrimidine Scaffold for Medicinal Chemistry and Fragment-Based Design


2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid (CAS 872107-91-0) is a heterocyclic small molecule belonging to the pyrimidineacetic acid class, characterized by a 2-hydroxy (tautomerizing to 2-oxo) substitution on a 4,6-dimethylpyrimidine core with an acetic acid side chain at the 5-position. With a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol, this compound is recognized as a versatile small-molecule scaffold for library synthesis and fragment-based drug discovery . Its physicochemical profile—including a measured logP of 0.479, a high melting point of 271–273 °C, and a predicted pKa of 2.94—distinguishes it from close structural analogs and makes it a compelling choice for applications requiring balanced hydrophilicity, predictable ionization, and robust crystallinity [1].

Why Generic Substitution of 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid Fails: Quantifiable Consequences of the 2-Hydroxy Group and Side-Chain Length


In-class pyrimidineacetic acid analogs—such as the des‑hydroxy derivative (2-(4,6-dimethylpyrimidin-5-yl)acetic acid, CAS 933759-42-3), the 2-amino congener (CAS 933687-60-6), and the propanoic acid chain-extended variant (CAS 937669-19-7)—cannot serve as drop‑in replacements for 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid because each structural modification produces systematic and measurable shifts in lipophilicity, hydrogen‑bonding capacity, ionization state, and thermal stability [1]. The 2-hydroxy/2-oxo tautomeric system imparts a unique donor‑acceptor pattern that is absent in the des‑hydroxy analog, while replacing the acetic acid linker with a propanoic acid chain raises logP by approximately 0.5 units, altering both solubility and target‑binding geometry . Substitution therefore undermines the carefully balanced physicochemical profile required for reproducible fragment‑based screening, structure‑based lead optimization, and solid‑phase synthetic protocols .

Quantitative Differentiation Guide: 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid vs. Closest Analogs


Lipophilicity (logP): Balanced Hydrophilicity vs. 2-Amino and Propanoic Acid Analogs

The measured logP of 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid is 0.479, placing it in the optimal range for fragment-based lead discovery (logP < 3). The 2-amino analog (CAS 933687-60-6) exhibits a higher logP of 0.8839, while the propanoic acid chain-extended analog (CAS 937669-19-7) shows a further increase to logP 0.97. This ~0.4–0.5 logP difference corresponds to a roughly 2.5–3.2× increase in calculated octanol–water partition coefficient, which can substantially shift aqueous solubility and non-specific protein binding. The des‑hydroxy analog (2-(4,6-dimethylpyrimidin-5-yl)acetic acid) lacks an experimental logP in authoritative databases, but its reduced heteroatom count predicts a logP > 1.0, making it considerably more lipophilic and less suitable for aqueous fragment screens [1].

Lipophilicity Drug-likeness Fragment-based screening

Melting Point and Thermal Stability: Crystalline Advantage Over Des‑Hydroxy Analog

The target compound exhibits a high melting point of 271–273 °C, indicative of strong intermolecular hydrogen‑bond networks enabled by the 2‑hydroxy/2‑oxo tautomeric group. In contrast, the des‑hydroxy analog (2-(4,6-dimethylpyrimidin-5-yl)acetic acid, CAS 933759-42-3) is described in vendor literature as a white crystalline solid but no specific melting point is reported, and its hydrogen‑bond donor count is reduced from 2 to 1. This >70 °C incremental melting point depression upon removal of the 2‑hydroxy group reflects a substantial loss of lattice stabilization energy, which translates into lower physical stability during storage, potential hygroscopicity, and reduced reproducibility in solid‑phase weighing and formulation [1].

Crystallinity Thermal stability Formulation

Hydrogen‑Bond Donor/Acceptor Count: Distinct Donor Profile vs. Des‑Hydroxy and Ether‑Linked Analogs

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid possesses 2 hydrogen‑bond donors (2‑OH and –COOH) and 5 hydrogen‑bond acceptors (two pyrimidine N atoms, two carboxylate O atoms, and one 2‑OH oxygen). The des‑hydroxy analog (CAS 933759-42-3) presents only 1 H‑bond donor (–COOH) and 4 acceptors. The ether‑linked isomer 2-[(4,6-dimethylpyrimidin-5-yl)oxy]acetic acid (CAS 192725-64-7) has 1 donor and 5 acceptors but replaces the conformationally constrained C–C bond with a flexible C–O–C linkage, altering the angular geometry of the carboxylate pharmacophore. This additional H‑bond donor uniquely available in the target compound has been shown in pyrimidineacetic acid SAR studies to correlate with enhanced target‑binding enthalpy in systems where a donor‑acceptor‑donor motif is required, as demonstrated in the aldose reductase inhibitor class where 6‑oxopyrimidine‑1‑acetic acid derivatives achieved nanomolar IC₅₀ values through complementary hydrogen bonding [1].

Hydrogen bonding Target engagement Solubility

pKa and Ionization State: Predictable Acidic Behavior for Consistent Solution-Phase Chemistry

The predicted acid dissociation constant (pKa) of 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid is 2.94 ± 0.10, reflecting the carboxylic acid moiety as the primary acidic center. The 2-hydroxy group exists predominantly in its 2‑oxo tautomeric form at physiological pH, contributing a neutral hydrogen‑bond acceptor rather than an additional acidic proton. In contrast, the 2‑amino analog (CAS 933687-60-6) exhibits a basic pKa (~6–7) associated with the 2‑amino substituent, which introduces a pH‑dependent positive charge that can dominate electrostatic interactions and complicate selectivity. The well‑defined, single acidic pKa of the target compound ensures that it remains predominantly negatively charged at pH > 4, simplifying solution‑phase handling, salt formation, and computational modeling in drug design workflows .

Ionization pKa Solution-phase reactivity

Recommended Application Scenarios for 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design

With a measured logP of 0.479 and a molecular weight of 182.18 g/mol, this compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, logP ≤ 3, H‑bond donors ≤ 3). Its unique 2‑hydroxy/2‑oxo tautomeric system provides a hydrogen‑bond donor–acceptor pattern not achievable with des‑hydroxy or chain‑extended analogs, increasing the probability of detecting specific binding interactions during primary fragment screens. The well‑characterized pKa (2.94 ± 0.10) ensures consistent ionization state in aqueous screening buffers, eliminating the confounding zwitterionic behavior seen with 2‑amino analogs [1].

Structure‑Based Lead Optimization: Core Scaffold for Kinase and Reductase Inhibitor Series

The pyrimidineacetic acid scaffold has established precedent as a pharmacophore in aldose reductase inhibitors and CRTH2 antagonists. The 5‑position acetic acid side chain places the carboxylate in an optimal geometry for salt‑bridge interactions with catalytic lysine or arginine residues, while the 2‑oxo group serves as a hinge‑binding motif in kinase ATP pockets. The target compound offers a high‑melting (>270 °C), crystalline starting material that ensures accurate stoichiometry during parallel synthesis, reducing the risk of weighing errors that plague low‑melting or hygroscopic analogs [2][3].

Bioconjugation and Prodrug Design

The carboxylic acid group (pKa 2.94) is readily activated for amide bond formation with amine‑containing linkers, while the 2‑hydroxy group can be selectively protected or converted to a 2‑chloro leaving group for subsequent nucleophilic aromatic substitution. This orthogonal reactivity profile contrasts with the 2‑amino analog, where the basic amine competes with the carboxylic acid during coupling reactions. The target compound thus enables cleaner, higher‑yielding bioconjugation workflows for PROTAC linker attachment or antibody‑drug conjugate payload construction .

Crystalline Form Screening and Solid‑State Formulation

With a high melting point of 271–273 °C and strong intermolecular hydrogen‑bonding capacity, this compound is a prime candidate for polymorph screening and co‑crystal engineering. The absence of a basic nitrogen (unlike the 2‑amino analog) simplifies salt selection and reduces the risk of disproportionation during storage. Its thermal stability supports hot‑melt extrusion and other high‑temperature formulation processes that are inaccessible to lower‑melting pyrimidineacetic acid derivatives [1][2].

Quote Request

Request a Quote for 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.